2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione
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Overview
Description
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with bromophenyl and chloronaphthoquinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
Ethyl 2-(4-bromophenyl)acetate: A related compound with an ester functional group.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both bromophenyl and chloronaphthoquinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57558-94-8 |
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Molecular Formula |
C19H15BrClNO2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)ethylamino]methyl]-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C19H15BrClNO2/c20-13-7-5-12(6-8-13)9-10-22-11-16-17(21)19(24)15-4-2-1-3-14(15)18(16)23/h1-8,22H,9-11H2 |
InChI Key |
XWQSCGXHCHZLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CNCCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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